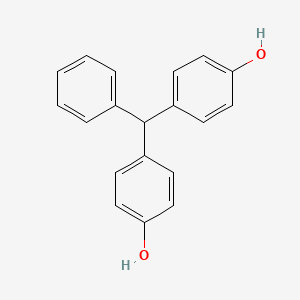

Bis(4-hydroxyphenyl)phenylmethane

描述

Significance of Bis(4-hydroxyphenyl)phenylmethane in Chemical and Material Sciences

The significance of this compound in the realms of chemical and material sciences is substantial, primarily owing to its function as a monomer in the synthesis of high-performance polymers. It serves as a crucial building block for creating polymers with desirable thermal and mechanical properties. One of the key areas of its application is in the production of polycarbonates and epoxy resins. mdpi.comsigmaaldrich.com These materials are valued for their durability, strength, and resistance to heat and chemicals, making them suitable for a wide array of industrial applications.

The structural similarity of this compound to other bisphenols, such as Bisphenol A (BPA), has driven research into its use as a replacement monomer. nih.gov Concerns over the endocrine-disrupting properties of BPA have led to increased interest in developing safer alternatives, and this compound has emerged as a viable candidate in this regard. sigmaaldrich.com Its application in the formulation of "BPA-free" products is a significant driver of ongoing research and development.

Furthermore, the reactivity of its phenolic hydroxyl groups allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties. This versatility makes it a valuable intermediate in organic synthesis and a foundational component in the design of new functional materials.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol sigmaaldrich.com |

| CAS Number | 620-92-8 sigmaaldrich.com |

| Melting Point | 162-164 °C sigmaaldrich.com |

| Synonyms | 4,4′-Methylenediphenol, Bisphenol F sigmaaldrich.com |

Overview of Key Research Domains for this compound

The research landscape for this compound is multifaceted, with several key domains actively being explored. These areas of investigation highlight the compound's versatility and its potential to address contemporary challenges in materials science and environmental chemistry.

A primary research domain is its application in the synthesis of advanced polymers. Scientists are continuously working on developing new polycarbonates and epoxy resins based on this compound with enhanced properties such as improved thermal stability, flame retardancy, and mechanical strength. researchgate.net The goal is to create materials that can meet the demanding requirements of the aerospace, automotive, and electronics industries.

The study of the structure-property relationships of polymers derived from this compound is also a critical research domain. By understanding how the molecular structure of the polymer influences its macroscopic properties, researchers can design and synthesize new materials with specific functionalities. This includes investigating the impact of isomeric purity and the presence of functional groups on the final properties of the polymer.

Finally, there is a growing body of research dedicated to the environmental and biological aspects of this compound. This includes studies on its potential as an endocrine disruptor, although it is often considered a safer alternative to BPA. nih.gov Research in this domain is essential for ensuring the safe and responsible use of this compound and its derivatives in consumer products and industrial applications.

The following table outlines the major research domains and their primary objectives:

| Research Domain | Primary Objectives |

| Advanced Polymer Synthesis | Development of high-performance polycarbonates and epoxy resins with enhanced thermal and mechanical properties. |

| Catalysis and Polymerization | Design of efficient and sustainable catalytic systems for the polymerization of this compound. |

| Structure-Property Relationships | Investigation of the correlation between the molecular structure of derived polymers and their macroscopic properties. |

| Environmental and Biological Studies | Assessment of the environmental fate and biological activity of this compound and its derivatives. |

Structure

3D Structure

属性

IUPAC Name |

4-[(4-hydroxyphenyl)-phenylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSGMIIGVQRGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401859 | |

| Record name | bis(4-hydroxyphenyl)phenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4081-02-1 | |

| Record name | bis(4-hydroxyphenyl)phenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isomer Control

Condensation Reactions for Bis(4-hydroxyphenyl)phenylmethane Synthesis

Acid-Catalyzed Approaches

Acid catalysts are frequently employed for the synthesis of bisphenols. nih.gov Strong mineral acids like hydrochloric and sulfuric acids have historically been used. google.com However, these catalysts present challenges such as volatility, corrosiveness, and the formation of undesirable byproducts like chloromethyl ethers or sulfonated products. google.com

To overcome these limitations, alternative acid catalysts such as phosphoric acid and heteropolyacids have been investigated. nih.govgoogle.com Phosphoric acid, in particular, offers an improved process for preparing bis(hydroxyphenyl)methanes with better color and high yields. google.com The use of phosphoric acid allows for a higher ratio of phenol (B47542) to acid catalyst, which is advantageous. google.com A notable aspect of the phosphoric acid-catalyzed process is that the low solubility of phenol in phosphoric acid and vice versa does not hinder the reaction rate but aids in product separation and catalyst recycling. google.com

Heteropolyacids are also recognized as effective catalysts for this condensation reaction. nih.govresearchgate.net

Base-Catalyzed Approaches

While less common for the synthesis of this compound itself, base-catalyzed approaches are a known method for producing bisphenol compounds. google.com The specific mechanisms and efficiencies of base catalysis for this particular compound are less detailed in the provided context.

Role of Phenol and Benzaldehyde (B42025)/Formaldehyde (B43269) Reactants

The primary reactants in the synthesis of this compound are phenol and an aldehyde, typically formaldehyde or benzaldehyde . nih.govgoogle.com Phenol serves as the aromatic nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. In the case of formaldehyde, the reaction leads to the formation of a methylene (B1212753) bridge connecting two phenol moieties. google.com

The reaction proceeds through the formation of hydroxymethylphenols as intermediates. Water plays a a crucial role by inhibiting the reaction of 2-(hydroxymethyl)phenol with phenol, which in turn favors the formation of the desired 4,4'-bis(hydroxyphenyl)methane isomer over the 2,4'- and 2,2'-isomers. google.com

Optimization of Synthesis Parameters for this compound

Achieving high yields and the desired isomeric purity of this compound necessitates careful control over several reaction parameters.

Stoichiometric Control and Yield Enhancement

The molar ratio of the reactants significantly impacts the reaction outcome. A high ratio of phenol to formaldehyde is employed to minimize the formation of byproducts. google.com Specifically, a molar ratio of at least 3 moles of phenol per mole of formaldehyde is recommended. google.comgoogle.com While a higher phenol to formaldehyde ratio is beneficial for minimizing byproducts, it also increases the energy consumption required for recycling the unreacted phenol. google.com

The concentration of the acid catalyst also plays a role. In phosphoric acid-catalyzed reactions, a phenol to phosphoric acid mole ratio in the range of about 2 to 4 can result in a high yield of approximately 90% for bis(hydroxyphenyl)methanes. google.com

The presence of water is another critical factor influencing both the yield and selectivity. The process is typically carried out in a two-phase mixture containing an aqueous solution of phosphoric acid with a specific water content. google.com

Temperature and Reaction Environment Considerations

The reaction temperature is a key parameter that must be carefully controlled. For the phosphoric acid-catalyzed reaction of phenol and formaldehyde, the optimal temperature range is between 20°C and 60°C. google.com For instance, one example describes the reaction being carried out at 10°C for about 20 hours. google.com

The reaction is typically conducted in a two-phase mixture, which aids in product separation. google.com The organic phase, containing the desired bis(hydroxyphenyl)methane, can be easily separated from the aqueous acid phase. google.comgoogle.com The use of a solvent like toluene (B28343) can be part of the reaction mixture. google.com

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Phenol |

| Formaldehyde |

| Benzaldehyde |

| Phosphoric Acid |

| Hydrochloric Acid |

| Sulfuric Acid |

| 2-(hydroxymethyl)phenol |

| 4,4'-bis(hydroxyphenyl)methane |

| 2,4'-bis(hydroxyphenyl)methane |

| 2,2'-bis(hydroxyphenyl)methane |

| Toluene |

| Chloromethyl ether |

Synthesis Parameter Data

| Parameter | Recommended Range/Value | Reference |

|---|---|---|

| Phenol to Formaldehyde Mole Ratio | 3:1 to 20:1 | google.com |

| Phenol to Phosphoric Acid Mole Ratio | ~2:1 to ~4:1 | google.com |

| Water to Phosphoric Acid Mole Ratio | 1.5:1 to 6.0:1 | google.com |

| Reaction Temperature | 20°C to 60°C | google.com |

Control and Separation of Isomeric Forms of this compound

Achieving a high yield of the specific 4,4'-isomer is paramount for its application in polymer synthesis. The formation of the 2,4'-isomer is a common side reaction that complicates purification and can negatively impact the performance of the end-product materials.

The regioselectivity of the electrophilic substitution of phenol with benzaldehyde is influenced by several key reaction parameters. While the para-position is generally favored due to steric hindrance, the ortho-position remains reactive, leading to the formation of the 2,4'-isomer. Strategies to enhance selectivity for the 4,4'-isomer often draw from established principles in the synthesis of other bisphenols, such as bisphenol A and bisphenol fluorene (B118485). google.comnih.gov

Key factors influencing isomer distribution include:

Catalyst System : The choice of acid catalyst is critical. Strong acids like sulfuric acid are common, but more specialized catalysts can offer improved selectivity. epo.org For related bisphenol syntheses, sulfonic acid catalysts, sometimes in conjunction with a mercaptan co-catalyst, have been shown to improve product selectivity. google.com In the synthesis of bisphenol fluorene, specific bifunctional ionic liquid catalysts have demonstrated high conversion rates and selectivity for the p,p'-isomer. nih.gov

Reaction Temperature : Lower reaction temperatures generally favor the formation of the thermodynamically more stable 4,4'-isomer. In a related synthesis of bisphenol fluorene, decreasing the reaction temperature was found to increase the p,p'-selectivity. nih.gov

Reactant Ratio and Addition Method : Utilizing a significant molar excess of phenol relative to the aldehyde can favor the desired di-substitution and influence the isomer ratio. google.comepo.org For similar reactions, continuous or gradual addition of the aldehyde to the phenol and acid mixture maintains a high instantaneous phenol-to-aldehyde ratio, which can limit the formation of unwanted by-products and improve selectivity. google.com

Solvent/Phase Conditions : The reaction can be performed in a two-phase mixture, for instance, containing an organic phase with the reactants and an aqueous phase with the acid catalyst. Adjusting the mole ratio of water to phenol can be a tool to steer the selectivity towards the 4,4'-isomer. google.com

| Parameter | Condition | Effect on 4,4'-Isomer Selectivity | Rationale / Analogous Finding |

|---|---|---|---|

| Temperature | Lower Temperature (e.g., 60°C) | Increases | Favors the thermodynamically more stable para,para-isomer. Observed in bisphenol fluorene synthesis. nih.gov |

| Catalyst | Bifunctional Ionic Liquids / Sulfonic Acids | Increases | Specific catalysts can offer better steric control. Observed in related bisphenol and trisphenol (B3262630) syntheses. nih.govgoogle.com |

| Reactant Ratio | High Phenol:Benzaldehyde Molar Ratio | Increases | Reduces side reactions and can favor para-substitution. google.comepo.org |

| Reactant Addition | Gradual Aldehyde Addition | Increases | Maintains a high instantaneous phenol concentration, limiting oligomer formation. google.com |

Due to the co-production of the 2,4'-isomer and other impurities during synthesis, purification of the crude product is an essential step to obtain high-purity 4,4'-bis(4-hydroxyphenyl)phenylmethane. The primary methods employed are based on the different physical properties of the isomers, such as solubility and adsorption characteristics.

Recrystallization Recrystallization is a widely used and commercially viable method for purifying bisphenols. google.com This technique exploits the differences in solubility between the 4,4'- and 2,4'-isomers in a selected solvent or solvent mixture. The 4,4'-isomer, having a more symmetrical structure, is typically less soluble than the asymmetrical 2,4'-isomer and will preferentially crystallize from a saturated solution upon cooling or solvent composition adjustment.

Common approaches include:

Solvent-Antisolvent Method : The crude isomeric mixture is dissolved in a good solvent, and an anti-solvent (in which the desired isomer is less soluble) is added to induce crystallization.

Azeotropic Recrystallization : In systems analogous to bisphenol A purification, a mixture of water and an organic solvent like toluene can be used. google.com The bisphenol is dissolved at an elevated temperature, and as water is removed by azeotropic distillation, the solubility of the p,p'-isomer decreases, causing it to crystallize out of the solution. google.com A subsequent wash with a solvent like toluene can remove remaining impurities. google.com

Aqueous Crystallization : For similar compounds, methods involving crystallization from water, followed by washing the crystals with hot water, have been developed to avoid the use of organic solvents. googleapis.com

Chromatographic Methods For laboratory-scale purification or for achieving very high purity, chromatographic techniques are effective.

Column Chromatography : This is a standard laboratory technique where the isomeric mixture is separated by passing it through a column packed with a stationary phase like silica (B1680970) gel. nih.gov The isomers exhibit different affinities for the stationary phase and are eluted at different rates by a mobile phase, allowing for their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is an excellent tool for both analytical quantification of isomer ratios and for preparative purification of smaller quantities of the compound. nih.gov

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | Differential solubility of isomers in a solvent system. google.comgoogle.com | Industrial scale, bulk purification. | Cost-effective, scalable. google.com | May require multiple stages for high purity; potential product loss in mother liquor. |

| Column Chromatography | Differential adsorption of isomers onto a solid stationary phase. nih.gov | Laboratory scale, high-purity batches. | High degree of separation possible. | Requires large solvent volumes; not easily scalable for industrial production. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between mobile and stationary phases. nih.gov | Analytical assessment, small-scale preparative purification. | Excellent separation efficiency and purity. nih.gov | Expensive, low throughput for bulk quantities. |

Polymerization and Advanced Material Applications

Bis(4-hydroxyphenyl)phenylmethane as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, with its two reactive hydroxyl groups, allows it to act as a building block, or monomer, in various polymerization reactions. This capability enables the creation of long-chain polymers with tailored properties.

Polycarbonates are a class of thermoplastics known for their exceptional impact strength, transparency, and thermal stability. mdpi.comuwb.edu.pl Traditionally, Bisphenol A (BPA) has been a primary component in polycarbonate production. However, this compound is emerging as a viable alternative for synthesizing BPA-free polycarbonates. mdpi.com

The synthesis of polycarbonates from this compound typically involves a transesterification and polycondensation reaction with a carbonate source like diphenyl carbonate (DPC). mdpi.com This process, often carried out in the melt phase, results in the formation of long polycarbonate chains with the release of phenol (B47542) as a byproduct. mdpi.com The resulting polycarbonates exhibit desirable properties such as good hardness, ductility, rigidity, and excellent mechanical characteristics. mdpi.com

Interactive Table: Comparison of Polycarbonate Properties

| Property | Description |

| Mechanical Strength | High impact strength and toughness. mdpi.comuwb.edu.pl |

| Thermal Stability | Good heat resistance with a wide operating temperature range. uwb.edu.pl |

| Optical Properties | Often transparent with good clarity. uwb.edu.pl |

| Dimensional Stability | Low water absorption and high creep strength contribute to maintaining shape. mdpi.comuwb.edu.pl |

| Chemical Resistance | Generally resistant to acids and neutral salt solutions. uwb.edu.pl |

Polyurethanes are versatile polymers known for their wide range of properties, from flexible foams to rigid elastomers. mdpi.com They are formed by the reaction of a diisocyanate with a polyol. This compound can be used as a chain extender or as part of a polyol component in polyurethane synthesis.

The incorporation of the rigid, aromatic structure of this compound into the polyurethane backbone can significantly influence the material's final properties. It can enhance thermal stability and mechanical strength due to the introduction of bulky, aromatic groups. The resulting polyurethanes may exhibit improved hardness, tensile strength, and thermal resistance, making them suitable for demanding applications.

This compound is a key precursor in the production of Bisphenol F diglycidyl ether (BFDGE), a type of epoxy resin. biosynth.comsigmaaldrich.comchemicalbook.com BFDGE is synthesized by reacting this compound with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. chemicalbook.com

Interactive Table: Synthesis of Bisphenol F Diglycidyl Ether

| Reactant | Role |

| This compound | The bisphenol backbone of the epoxy resin. chemicalbook.com |

| Epichlorohydrin | Provides the glycidyl (B131873) ether groups that are characteristic of epoxy resins. chemicalbook.comnih.gov |

| Sodium Hydroxide | Acts as a catalyst and dehydrochlorinating agent. chemicalbook.comnih.gov |

The integration of this compound into thermoplastics can enhance their thermal and mechanical properties. Its rigid structure can increase the glass transition temperature (Tg) of the resulting polymer, leading to better performance at elevated temperatures.

In the field of nanocomposites, polymers derived from this compound can serve as a matrix for various nanofillers. The addition of nanoparticles to these polymer matrices can lead to materials with enhanced properties, such as improved thermal conductivity, mechanical strength, and barrier properties. mdpi.com The interaction between the polymer matrix and the nanofiller is crucial for achieving the desired performance enhancements. mdpi.com

Structural Modification and Functionalization in Polymer Chains

The structure of this compound allows for its modification and functionalization, which in turn imparts specific properties to the resulting polymers.

Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov By incorporating this compound moieties into the PAEK backbone, new polymers with tailored properties can be synthesized.

The synthesis typically involves a nucleophilic substitution reaction between a bisphenol, such as a derivative of this compound, and an activated dihalide monomer. researchgate.net This polycondensation reaction leads to the formation of PAEKs with the this compound unit integrated into the polymer chain. researchgate.net

The presence of the bulky, phenyl-substituted methane (B114726) group in the polymer backbone can disrupt chain packing, leading to amorphous polymers with good solubility in organic solvents. researchgate.net These modified PAEKs often exhibit high glass transition temperatures, excellent thermal stability, and form strong, flexible films. researchgate.net

Interactive Table: Properties of PAEKs with this compound Moieties

| Property | Research Finding | Citation |

| Inherent Viscosity | 0.60–0.78 dL g⁻¹ | researchgate.net |

| Number-Average Molecular Weight | 29,500–34,200 g mol⁻¹ | researchgate.net |

| Glass Transition Temperature (Tg) | 174–196 °C | researchgate.net |

| 5% Weight Loss Temperature (T5%) | Over 500 °C | researchgate.net |

| Tensile Strength | 78–85 MPa | researchgate.net |

| Tensile Modulus | 1.9–2.4 GPa | researchgate.net |

| Elongation at Break | 7–10% | researchgate.net |

Influence of this compound on Polymer Thermal Stability and Mechanical Properties

The incorporation of this compound into polymer backbones is anticipated to impart significant changes to their thermal and mechanical profiles. The defining feature of this bisphenol is the large, rigid phenyl group attached to the central carbon atom. This pendant group can restrict the rotational freedom of the polymer chains and increase the steric hindrance between them.

While specific research data for polymers derived exclusively from this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on structurally analogous bisphenols. A relevant study investigated polyarylates synthesized from 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BPAP), a bisphenol that shares the key feature of a pendant phenyl group on the bridging carbon, differing only by an additional methyl group. researchgate.net The findings from this research provide a strong basis for understanding the expected influence of this compound.

Thermal Stability:

The introduction of bulky, rigid side groups into a polymer chain generally leads to an increase in the glass transition temperature (Tg). The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of greater thermal stability, as the material retains its rigidity and dimensional stability at higher temperatures.

In the comparative study of polyarylates, those derived from the phenyl-containing bisphenol (BPAP) consistently exhibited higher glass transition temperatures than their counterparts made from Bisphenol A (BPA), which has two methyl groups instead of a phenyl and a methyl group. researchgate.net For instance, the polyarylate synthesized from BPAP and terephthaloyl chloride showed a Tg of 249°C, significantly higher than the 198°C recorded for the analogous BPA-based polymer. researchgate.net This elevation in Tg is attributed to the restricted segmental motion imposed by the bulky phenyl side group. Similarly, polymers incorporating this compound are expected to exhibit enhanced thermal stability and high glass transition temperatures.

Interactive Data Table: Glass Transition Temperatures (Tg) of Polyarylates from Different Bisphenols

Data extracted from a study on the structurally similar bisphenol, BPAP. researchgate.net

| Diacyl Chloride Monomer | Bisphenol Monomer | Glass Transition Temperature (Tg), °C |

| Terephthaloyl Chloride | Bisphenol A (BPA) | 198 |

| Terephthaloyl Chloride | 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BPAP) | 249 |

| Isophthaloyl Chloride | Bisphenol A (BPA) | 210 |

| Isophthaloyl Chloride | 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BPAP) | 233 |

Mechanical Properties:

The mechanical properties of polymers, such as tensile strength and modulus, are also profoundly affected by their molecular structure. The rigidity and intermolecular interactions dictated by the monomer units are key determinants of a material's strength and stiffness.

Interactive Data Table: Tensile Properties of Polyarylate Films based on a Structural Analog

Data for films cast from polyarylates based on 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BPAP). researchgate.net

| Diacyl Chloride Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| Terephthaloyl Chloride | 97 | 8 | 2.2 |

| Isophthaloyl Chloride | 95 | 7 | 2.1 |

| 4,4'-Biphenyldicarbonyl Chloride | 88 | 6 | 2.0 |

Development of Novel Polymeric Materials Incorporating this compound Derivatives

The unique properties imparted by the this compound structure make it and its derivatives attractive building blocks for a new generation of high-performance polymers. Research in this area focuses on synthesizing novel polycarbonates, polyethers, polyarylates, and other condensation polymers where the specific attributes of the bisphenol can be harnessed.

The development of novel polymeric materials often involves creating copolymers or blends to achieve a specific balance of properties. By incorporating this compound or its derivatives with other monomers, material scientists can fine-tune characteristics such as:

Processability: While the rigidity of the phenyl-containing monomer enhances thermal stability, it can also increase the melt viscosity, making processing more challenging. Copolymerization with more flexible monomers can improve melt-flow characteristics.

Solubility: The bulky, asymmetric nature of this compound tends to disrupt chain packing, leading to an amorphous morphology. This often results in good solubility in common organic solvents, which is a significant advantage for processing and film casting. researchgate.net

Optical Properties: The introduction of such bisphenols can lead to polymers with high refractive indices and good optical clarity, making them suitable for optical applications.

Flame Retardancy: The high aromatic content of polymers derived from this compound is expected to contribute to inherent flame retardant properties, as aromatic structures tend to form a stable char upon combustion, which acts as a barrier to heat and mass transfer.

The synthesis of these novel materials typically follows standard polycondensation techniques, such as interfacial polymerization or high-temperature solution polymerization, reacting the bisphenol with diacid chlorides (for polyarylates), phosgene (B1210022) or its equivalents (for polycarbonates), or activated dihalides (for polyethers). The strategic selection of co-monomers allows for the creation of materials with properties engineered for specific, demanding applications in aerospace, electronics, and automotive industries where high thermal stability and mechanical strength are paramount.

Advanced Analytical Techniques for Bis 4 Hydroxyphenyl Phenylmethane

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are fundamental in separating Bis(4-hydroxyphenyl)phenylmethane from complex mixtures for accurate quantification and purity evaluation. The choice of method depends on the required sensitivity, the sample matrix, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the analysis of this compound. nih.govijomeh.eu The principle relies on the separation of the compound on a stationary phase, typically a C18 reverse-phase column, followed by detection based on its ability to absorb UV light. sielc.compan.olsztyn.pl The two phenol (B47542) rings in the molecule contain chromophores that absorb UV radiation, allowing for sensitive detection and quantification. nih.gov

The method involves injecting the sample into a mobile phase, a mixture of solvents like acetonitrile (B52724) and water, which is pumped through the column under high pressure. sielc.com The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A Diode-Array Detector (DAD) is often preferred as it can acquire a full UV-visible spectrum of the eluting compound, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. pan.olsztyn.pl

Table 1: Typical HPLC-UV Operating Conditions for this compound Analysis

| Parameter | Typical Value / Type | Purpose |

| Column | Reverse-Phase C18 (e.g., Newcrom R1) | Separates compounds based on hydrophobicity. sielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., phosphoric or formic acid) | Elutes the compound from the column. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. ijomeh.eu |

| Injection Volume | 5 - 20 µL | The amount of sample introduced for analysis. ijomeh.eu |

| Column Temp. | 25 - 40 °C | Affects separation efficiency and retention time. |

| UV Detector | Diode-Array Detector (DAD) | Measures absorbance across a range of wavelengths for identification and quantification. pan.olsztyn.pl |

| Wavelength | ~280 nm | Wavelength of maximum absorbance for phenolic compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov For a polar and relatively non-volatile compound like this compound, a crucial derivatization step is required prior to analysis. nih.gov This process converts the polar hydroxyl (-OH) groups into less polar, more volatile derivatives, making them suitable for GC analysis. Common derivatization methods include silylation (e.g., using BSTFA) or acylation. nih.govepa.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural information from fragmentation patterns) and quantitative data. nih.gov

Table 2: General GC-MS Analytical Procedure

| Step | Description | Example |

| 1. Derivatization | Converts polar -OH groups to volatile ethers or esters. | Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation. nih.govepa.gov |

| 2. GC Separation | The derivatized analyte is vaporized and separated. | Carrier Gas: Helium. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm). Injector: Splitless mode at 250 °C. nih.gov |

| 3. MS Detection | Separated components are ionized and detected. | Ionization: Electron Impact (EI). Analyzer: Quadrupole. Mode: Selected Ion Monitoring (SIM) for quantification. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting trace amounts of this compound, especially in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV or GC-MS. nih.govchromatographyonline.com It couples the separation power of liquid chromatography directly with the detection capabilities of two mass spectrometers arranged in series (tandem MS). nih.gov

The initial LC separation is typically performed on a reverse-phase C18 column. chromatographyonline.comdphen1.com The eluent from the LC is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. The first mass spectrometer selects the specific ion corresponding to the parent molecule (precursor ion). This ion is then fragmented, and the second mass spectrometer analyzes the resulting fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low concentrations. dphen1.com

Table 3: Common Parameters for LC-MS/MS Trace Analysis

| Parameter | Typical Value / Type | Rationale |

| LC System | Agilent 1260 Infinity or similar | High-pressure liquid chromatography system. dphen1.com |

| Column | Kinetex C18 or equivalent | Provides efficient reverse-phase separation. dphen1.com |

| Mobile Phase | Water and Methanol/Acetonitrile with Ammonium Acetate or Formic Acid | Facilitates separation and ionization. dphen1.comsemanticscholar.org |

| Ion Source | Electrospray Ionization (ESI), negative mode | Generates ions from the analyte for MS detection. |

| MS System | Triple Quadrupole (e.g., ABSciex QTrap 6500) | Allows for tandem MS (MS/MS) experiments. dphen1.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. dphen1.com |

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural confirmation of this compound. They provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint". For this compound, IR spectroscopy can confirm the presence of key structural features. researchgate.net

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretching | Phenolic Hydroxyl (-OH) group. researchgate.net |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Aliphatic C-H (from the -CH- bridge) |

| 1610 - 1580 | C=C Stretching | Aromatic Ring |

| 1500 - 1450 | C=C Stretching | Aromatic Ring |

| 1260 - 1200 | C-O Stretching | Phenolic C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would show distinct signals for the hydroxyl protons, the aromatic protons on the para-substituted rings, the protons on the central phenyl ring, and the single proton of the methane (B114726) bridge. researchgate.netresearchgate.net

¹³C-NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a "carbon count" and identification of the carbon skeleton. researchgate.net

Table 5: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H-NMR | ~9.5 - 8.5 | Phenolic -OH protons (signal can be broad) |

| ~7.3 - 7.1 | Aromatic protons on the central phenyl ring | |

| ~7.1 - 6.9 | Aromatic protons ortho to the -CH- bridge (doublet) | |

| ~6.8 - 6.6 | Aromatic protons ortho to the -OH group (doublet) researchgate.net | |

| ~5.5 | Methine proton (-CH-) of the bridge (singlet) | |

| ¹³C-NMR | ~155 | Aromatic carbons attached to -OH group |

| ~145 - 135 | Aromatic quaternary carbons | |

| ~132 - 128 | Aromatic C-H carbons | |

| ~116 - 114 | Aromatic carbons ortho to the -OH group researchgate.net | |

| ~55 | Methine carbon (-CH-) of the bridge |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

Analyzing this compound in environmental (e.g., water, sediment, dust) and biological samples (e.g., urine, plasma, hair) presents a significant analytical challenge. researchgate.netepo.org These matrices are inherently complex and contain numerous endogenous components like proteins, lipids, salts, and humic substances. researchgate.netgccpo.org During analysis, particularly with sensitive techniques like mass spectrometry, these co-extracted components can cause "matrix effects." gccpo.org Matrix effects manifest as either suppression or enhancement of the analyte signal, leading to inaccurate and unreliable quantification. gccpo.org

Therefore, effective sample preparation is a critical and indispensable step to remove these interferences, isolate the target analyte, and often concentrate it to detectable levels. researchgate.netepo.org This cleanup process is crucial for ensuring the accuracy, precision, and sensitivity of the subsequent instrumental analysis. gccpo.org

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a cornerstone technique for the purification and concentration of analytes from complex liquid samples. epo.orggoogle.com It has been widely adopted for the analysis of bisphenols in environmental and biological fluids, largely replacing older, more solvent- and time-intensive methods like liquid-liquid extraction. researchgate.netepo.org The principle of SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. Interfering compounds are then washed away, and finally, the purified analyte is eluted with a small volume of a different solvent. googleapis.com

The selection of the sorbent is key to a successful separation. For bisphenols, which have both hydrophobic and polar characteristics, various sorbents are effective.

Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a widely used sorbent that performs well for a broad range of compounds, including the majority of bisphenols, showing good recovery rates.

Strata Phenyl: These columns utilize a sorbent with a phenyl group, which provides moderate hydrophobic selectivity and aromatic selectivity through π–π interactions, ensuring high recovery values for bisphenols.

The effectiveness of SPE is demonstrated by high analyte recovery and low limits of quantification (LOQ), as shown in studies on various bisphenols.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Source |

|---|---|---|---|---|---|

| Bisphenol A (BPA) | Cheese | Various | 93.1 - 100.8% | 0.53 - 1.30 (µg/kg) | googleapis.com |

| Bisphenol F (BPF) | Human Urine | Strata Phenyl | 74.3 - 86.5% | 11.42 - 22.35 | |

| Bisphenol E (BPE) | Human Urine | Strata Phenyl | 74.3 - 86.5% | 11.42 - 22.35 | |

| Bisphenol AP (BPAP) | Amniotic Fluid | Oasis HLB | 67 - 121% | 3.2 - 15.6 | |

| Bisphenol AF (BPAF) | Amniotic Fluid | Oasis HLB | 67 - 121% | 3.2 - 15.6 |

Molecularly Imprinted Polymers (MIP) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) represent a significant advancement in selective sample preparation, offering a higher degree of specificity compared to traditional SPE sorbents. mase.gov.it MIPs are synthetic, tailor-made polymers with recognition sites that are complementary in shape, size, and functionality to a target analyte. This "lock-and-key" mechanism is analogous to natural antigen-antibody interactions.

The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule (the target analyte or a close structural analog). mase.gov.it After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target analyte from a complex matrix. The use of MIPs as the sorbent in an SPE workflow is often referred to as Molecularly Imprinted Solid-Phase Extraction (MISPE).

The high selectivity of MIPs allows for the effective removal of matrix components that might otherwise interfere with the analysis, even those structurally similar to the analyte. mase.gov.it This results in cleaner sample extracts and improved analytical accuracy.

| Component | Function | Example Compound | Source |

|---|---|---|---|

| Template | The molecule to be imprinted (e.g., the analyte). | Bisphenol A (BPA) | |

| Functional Monomer | Interacts with the functional groups of the template. | Methacrylic Acid (MAA) | |

| Cross-Linker | Forms the highly cross-linked 3D polymer network. | Ethylene Glycol Dimethacrylate (EGDMA) | |

| Solvent (Porogen) | Solubilizes components and controls polymer morphology. | Acetonitrile | |

| Initiator | Starts the polymerization reaction. | 2,2'-Azobisisobutyronitrile (AIBN) |

Structure Property Relationships and Supramolecular Chemistry

Crystallographic Studies and Solid-State Structures of Bis(4-hydroxyphenyl)phenylmethane

In another related structure, Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, the molecule adopts a twisted conformation. nih.gov The dihedral angle between the central benzene (B151609) ring and the urethane (B1682113) group is 33.4 (6)°, while the angle between the urethane group and the terminal hydroxybenzene ring is 65.1 (1)°. nih.govresearchgate.net This twisted arrangement is crucial for the formation of a three-dimensional supramolecular network through hydrogen bonding. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

| Bis[4-(salicylideneamino)phenyl]methane | - | - | C-C-C angle: 110.18 (19) | researchgate.net |

| Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate | Monoclinic | P21/c | Central benzene to urethane: 33.4 (6) | nih.govresearchgate.net |

| Urethane to terminal ring: 65.1 (1) | nih.govresearchgate.net |

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org this compound and its analogues can act as versatile hosts due to their ability to form specific interactions and create well-defined cavities.

Hydrogen bonds are the primary driving force in the supramolecular assemblies of this compound derivatives. The hydroxyl groups (O-H) are excellent hydrogen bond donors, while the oxygen atoms and the π-electron clouds of the aromatic rings can act as acceptors.

In the crystal structure of Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, O-H···O hydrogen bonds link the molecules into two-dimensional layers. nih.gov These layers are further interconnected by N-H···O hydrogen bonds from the urethane groups, creating a stable three-dimensional framework. nih.govresearchgate.net The formation of these extensive hydrogen-bonded networks is a testament to the directional and specific nature of these interactions in directing crystal packing.

The ability of host molecules to selectively bind specific guests is a hallmark of molecular recognition. supramolecularevans.com While direct studies on this compound as a selective host are not extensively detailed in the provided results, the principles of host-guest chemistry suggest its potential for such applications. The formation of inclusion compounds, where guest molecules are entrapped within the host's crystal lattice, is a common phenomenon for molecules with adaptable frameworks. nih.gov The specific geometry and hydrogen bonding capabilities of this compound would likely allow it to form inclusion complexes with small organic molecules, with selectivity being governed by size, shape, and chemical complementarity of the guest.

Conformational Analysis of this compound Frameworks

The conformational flexibility of the this compound framework is a critical aspect of its chemistry. The rotation around the single bonds connecting the phenyl rings to the central methane (B114726) carbon allows the molecule to adopt various conformations.

Derivatives and Analogues of Bis 4 Hydroxyphenyl Phenylmethane in Research

Synthesis and Characterization of Novel Bis(4-hydroxyphenyl)phenylmethane Derivatives

The synthesis of novel derivatives from the this compound core involves targeted chemical reactions to introduce new functionalities. These derivatives are then meticulously characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

One of the most significant derivatives is Bis(4-glycidyloxyphenyl)methane, commonly known as Bisphenol F diglycidyl ether (BFDGE). This compound is a key component in the production of epoxy resins. lookchem.comnih.gov The synthesis of BFDGE typically involves the reaction of Bisphenol F with epichlorohydrin (B41342) in the presence of a base, such as potassium hydroxide, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. lookchem.com This process replaces the hydrogen atoms of the phenolic hydroxyl groups with oxiran-2-ylmethyl groups, resulting in a diepoxide. nih.govechemi.com BFDGE is found in resins used for applications such as coatings for food cans. lookchem.com The resulting product is a clear, colorless oil or liquid resin. nih.govechemi.com

Table 1: Chemical and Physical Properties of Bis(4-glycidyloxyphenyl)methane

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₂₀O₄ | lookchem.comechemi.comnih.gov |

| Molecular Weight | 312.36 g/mol | lookchem.comechemi.comsigmaaldrich.com |

| CAS Number | 2095-03-6 | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear Colourless Oil/Liquid | nih.govechemi.com |

| Melting Point | -15 °C (lit.) | lookchem.comechemi.com |

| Boiling Point | 474 °C at 760 mmHg | lookchem.comechemi.com |

| Density | 1.213 g/cm³ | lookchem.comechemi.com |

| Refractive Index | n20/D 1.579 (lit.) | lookchem.comechemi.com |

| Storage Temperature | 2-8°C | lookchem.comsigmaaldrich.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Halogenation of the aromatic rings of this compound leads to derivatives with altered chemical and biological properties. An example is Bis(3,5-dichloro-4-hydroxyphenyl)methane. Research has shown its unexpected synthesis from the reduction of 3,5-dichloro-4-hydroxybenzoic acid using lithium aluminium hydride (LiAlH₄) as a catalyst. researchgate.netresearchgate.net Instead of the expected reduction of the carboxylic acid to an alcohol, a cross-linking reaction occurred, forming the dichlorinated bisphenol. researchgate.netresearchgate.net The product was identified as a brown crystalline solid with a yield of 52%. researchgate.netresearchgate.net Its structure was elucidated and confirmed through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, Infrared Spectroscopy (IR), and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net

Table 2: Synthesis and Characterization of Bis(3,5-dichloro-4-hydroxyphenyl)methane

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 3,5-dichloro-4-hydroxybenzoic acid | researchgate.netresearchgate.net |

| Reagent | Lithium Aluminium Hydride (LiAlH₄) | researchgate.netresearchgate.net |

| Reaction Type | Reductive cross-linking | researchgate.netresearchgate.net |

| Product | Bis(3,5-dichloro-4-hydroxyphenyl)methane | researchgate.netresearchgate.net |

| Yield | 52% | researchgate.netresearchgate.net |

| Appearance | Brown crystalline solid | researchgate.netresearchgate.net |

| Characterization Methods | ¹H-NMR, ¹³C-NMR, IR, GC-MS | researchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

Introducing a sulfonyl group (–SO₂–) creates another important class of analogues, such as Bis(4-hydroxyphenyl) sulfone, also known as Bisphenol S (BPS). BPS is a structural analogue of other bisphenols and is used in the production of epoxy resins and various products marketed as BPA-free. chemicalbook.com It is noted for its stability at elevated temperatures and in sunlight compared to BPA. chemicalbook.com BPS is synthesized as a reactant for epoxy reactions and can also function as a latent thermal catalyst for epoxy resins. chemicalbook.com

Another complex functionalized analogue, bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane, was identified as a novel estrogenic compound. nih.gov This impurity was isolated from commercial preparations of phenolsulfonphthalein (Phenol Red), a common pH indicator in cell culture media. nih.gov Its structure was determined and subsequently confirmed through synthesis from phenolsulfonphthalein. nih.gov This discovery highlights how complex analogues can be unintentionally generated during the synthesis of other chemicals. nih.gov

Comparative Research on the Academic Significance of this compound Analogues

Comparative studies of this compound analogues are crucial for understanding how specific structural modifications influence their functionality and environmental behavior. This research provides insights into structure-activity and structure-property relationships.

The relationship between the chemical structure of these analogues and their activity is a key area of investigation.

In Material Science: The conversion of the hydroxyl groups of this compound into glycidyl (B131873) ethers to form BFDGE is a prime example of structure-property relationships. lookchem.comsigmaaldrich.com The two epoxide rings at either end of the BFDGE molecule are highly reactive and can undergo ring-opening polymerization when mixed with a hardener. This reaction forms a rigid, cross-linked thermoset polymer network, which is the basis for epoxy resins known for their strong adhesion, chemical resistance, and durability. nih.gov The length and flexibility of the central methylene (B1212753) bridge in BPF, compared to the isopropylidene bridge in Bisphenol A (BPA), influences the properties of the final cured resin.

In Biological Systems: The structure of bisphenol analogues significantly determines their biological activity, particularly their ability to interact with hormone receptors. nih.govnih.gov this compound (BPF) and its analogues are recognized as endocrine-disrupting chemicals. mdpi.comnih.gov Studies have shown that the estrogenic activity of bisphenols varies considerably depending on the nature of the bridging group and substituents on the phenyl rings. nih.gov For instance, the isolated impurity bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane was found to bind to the estrogen receptor with an affinity 50% that of estradiol, although its potency in cellular and in vivo assays was much lower. nih.gov A comparative study of seven different bisphenols found that all exhibited weak estrogenic activity, with some showing considerably higher activity than BPA, while others had much lower activity. nih.gov

Table 3: Comparative Estrogenic Activity of Selected Bisphenol Analogues

| Compound | Estrogenic Activity Comparison | Key Finding | Source |

|---|---|---|---|

| Bisphenol A (BPA) | Weakly estrogenic, 5 orders of magnitude lower than 17β-estradiol. | Baseline for comparison. | nih.gov |

| Bisphenol F (BPF) | Exhibits estrogenic activity. | Structure without methyl groups on the bridging carbon affects activity. | nih.govnih.gov |

| Bisphenol S (BPS) | Weak estrogenic activity. | First reported estrogenic activity in the comparative study. | nih.gov |

| Bis(4-hydroxyphenyl)sulfide | Weak estrogenic activity. | First reported estrogenic activity in the comparative study. | nih.gov |

| Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane | Binds to estrogen receptor with 50% the affinity of estradiol. | A potent estrogenic impurity found in commercial Phenol (B47542) Red. | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

The structural differences between this compound and its analogues also lead to variations in their environmental persistence and degradation pathways.

Bisphenol F (BPF) has been shown to be readily biodegradable by microorganisms found in river water. nih.govresearchgate.net One isolated bacterium, Sphingobium yanoikuyae strain FM-2, can completely degrade BPF, using it as a sole carbon source. nih.govnih.govresearchgate.net The proposed degradation pathway begins with the hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol. nih.govresearchgate.net This is followed by oxidation to 4,4′-dihydroxybenzophenone, which is then further oxidized and cleaved into simpler aromatic compounds like 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone that can be mineralized. nih.govresearchgate.net

Comparative studies have revealed significant differences in the biodegradability of various bisphenols. In aquatic environments, BPF often degrades at a faster rate than BPA. acs.org The rank for biodegradability in seawater has been reported as BPF >> BPA > BPP > BPE > BPB >> BPS, indicating that Bisphenol S (BPS) is more resistant to degradation. acs.org This highlights how the nature of the bridging group (methylene in BPF vs. sulfonyl in BPS) dramatically affects the compound's environmental persistence. acs.org

Table 4: Comparative Environmental Degradation of Bisphenol Analogues

| Compound | Degradation Characteristic | Environment | Source |

|---|---|---|---|

| Bisphenol F (BPF) | Readily degraded by river water microbes. | Aquatic | nih.govresearchgate.net |

| Bisphenol F (BPF) | Degrades faster than BPA. | Aquatic | acs.org |

| Bisphenol A (BPA) | Slower degradation than BPF, more resistant than BPF. | Aquatic | acs.org |

| Bisphenol S (BPS) | More resistant to biodegradation than BPA and BPF. | Aquatic | acs.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Emerging Research Areas and Future Perspectives

Advanced Catalysis for Bis(4-hydroxyphenyl)phenylmethane Production

The synthesis of bisphenol compounds, including this compound, traditionally relies on the condensation reaction between a phenol (B47542) and a ketone or aldehyde, often catalyzed by acids. nih.gov Current research is geared towards developing more efficient, selective, and reusable catalytic systems. One promising area is the use of bifunctional ionic liquids (BFILs). For the synthesis of a structurally related compound, 9,9-bis(4-hydroxyphenyl) fluorene (B118485) (BHPF), BFILs containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups have demonstrated high catalytic activity. nih.gov These catalysts can achieve high conversion rates of the ketone (9-fluorenone) and high selectivity for the desired bisphenol product. nih.gov The dual functional groups appear to work in synergy to facilitate the reaction, and the ionic liquid nature of the catalyst allows for easier separation and recycling, a key aspect of green chemistry. nih.gov Future research in this area will likely focus on designing and synthesizing novel BFILs specifically tailored for the production of this compound, aiming to optimize reaction conditions such as temperature and reactant ratios to maximize yield and purity. nih.gov

Novel Applications in High-Performance Polymers and Advanced Materials

This compound and its derivatives are important monomers for the production of high-performance polymers like polycarbonates and epoxy resins. nih.govnih.gov These polymers are valued for their excellent thermal stability and optical properties. nih.gov Emerging research is focused on creating novel polymers with enhanced characteristics by incorporating this compound into their structure.

Aromatic polyimides (PI) are a class of high-performance polymers known for their exceptional thermal and chemical resistance, making them suitable for applications in aerospace, electronics, and membrane-based separations. researchgate.net Research is ongoing to develop new thermosetting polyimides with improved processability, and bisphenol compounds are key building blocks in this endeavor. researchgate.net The unique structure of this compound can impart specific properties to these advanced materials. For instance, its incorporation into polymer backbones can influence characteristics like solubility, glass transition temperature, and mechanical strength.

Furthermore, derivatives of bisphenols are being explored for creating specialized materials. For example, bis(4-hydroxyphenyl) disulfide, synthesized from a related bisphenol, is a component in the development of self-healing epoxy resins. researchgate.net These smart materials have the ability to repair micro-cracks, which enhances their durability and lifespan. researchgate.net The development of such innovative materials opens up possibilities for more resilient and sustainable products in various engineering fields.

Comprehensive Risk Assessment Methodologies in Environmental and Health Sciences

As the use of this compound (also known as Bisphenol F or BPF) increases, a comprehensive understanding of its potential environmental and health risks is crucial. mdpi.com BPF has been detected in various aquatic environments, which necessitates a thorough evaluation of its fate and effects. mdpi.comnih.gov

Recent studies have focused on the toxic effects of BPF on aquatic organisms. For example, research on the non-biting midge Chironomus tentans has shown that BPF can have toxic effects, including immobilization and impacts on development and reproduction. mdpi.comnih.gov Such studies are vital for establishing ecotoxicological benchmarks and understanding the potential impact on aquatic ecosystems. The 48-hour median effective concentration (EC50) for BPF causing immobilization in C. tentans larvae has been determined, providing critical data for risk assessment. nih.gov

Future risk assessment methodologies will likely integrate data from multiple sources, including ecotoxicological studies, environmental monitoring, and computational modeling. A systems toxicology approach, similar to what has been proposed for metabolites of the related compound Bisphenol A (BPA), could be employed. nih.gov This involves using computational tools to predict the interaction of the compound with biological pathways and assess potential adverse outcomes. nih.gov Such an approach can help in prioritizing research needs and in the development of a more holistic understanding of the risks associated with BPF exposure.

Development of Sustainable Synthesis and Degradation Strategies

The development of sustainable chemical processes is a key focus of modern chemistry. For this compound, this involves both greener synthesis routes and effective degradation methods for its removal from the environment.

Sustainable Synthesis: Current synthesis methods often involve reacting phenol with benzophenone (B1666685) chloride. researchgate.net Future research aims to replace harsh reagents and reaction conditions with more environmentally friendly alternatives. The use of advanced catalysts, as discussed in section 9.1, is a step in this direction. The goal is to develop processes that minimize waste, reduce energy consumption, and use renewable feedstocks where possible.

Biodegradation: Biodegradation is a major mechanism for the breakdown of organic pollutants in the environment. nih.gov Research has shown that BPF is biodegradable. mdpi.comnih.gov Several bacterial strains capable of using BPF as a sole carbon source have been isolated from river water, with Sphingobium yanoikuyae strain FM-2 being particularly effective, completely degrading 0.5 mM of BPF within 9 hours under specific conditions. nih.govresearchgate.net Studies have elucidated the metabolic pathway of BPF degradation by this bacterium. nih.govnih.gov The initial step involves the hydroxylation of the bridging carbon, followed by a series of oxidation reactions that ultimately break the compound down into simpler, mineralized substances. nih.govnih.gov

In marine environments, studies have shown that BPF is more readily biodegradable than BPA. mdpi.com This suggests that BPF is less likely to persist and accumulate in aquatic ecosystems compared to BPA. mdpi.com Future research will likely focus on harnessing these microbial degradation capabilities for bioremediation purposes, for instance, in wastewater treatment plants.

| Organism/Environment | Degradation Finding | Timeframe |

| Sphingobium yanoikuyae strain FM-2 | Complete degradation of 0.5 mM BPF | 9 hours |

| Seawater (SDA method) | >92% depletion | Not specified |

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry provides powerful tools for understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and molecular dynamics simulations are increasingly being used to study bisphenol compounds. nih.govnih.gov

These computational approaches can be used to predict the three-dimensional structure of this compound and to model its interactions with biological molecules, such as proteins and enzymes. nih.govnih.gov For instance, molecular dynamics simulations have been used to investigate the binding modes of bis(hydroxyphenyl)arenes to enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is a target in drug design. nih.gov By understanding these interactions, researchers can predict the potential biological activity of the compound.

Computational models can also be used to study the intermolecular interactions that govern the properties of materials derived from this compound. nih.gov For example, DFT calculations can help in understanding how the molecule packs in a crystal lattice and how this affects the properties of the resulting material. nih.gov This knowledge is invaluable for the rational design of new polymers and advanced materials with specific desired characteristics. Future research will likely see a greater integration of computational modeling with experimental work to accelerate the discovery and development of new applications for this compound and to refine our understanding of its environmental and biological interactions.

| Computational Method | Application in Bisphenol Research |

| Density Functional Theory (DFT) | Predicting molecular structure and evaluating intermolecular interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating binding modes of bisphenols to enzymes. nih.gov |

| Molecular Electrostatic Potential Maps | Supporting the understanding of synergistic interactions between inhibitors and cofactors. nih.gov |

常见问题

Q. What are the recommended synthesis methods for Bis(4-hydroxyphenyl)phenylmethane, and how can purity be optimized?

this compound is typically synthesized via acid- or base-catalyzed condensation reactions between phenol derivatives and formaldehyde or ketones. For high-purity yields:

- Use stoichiometric control of reactants to minimize byproducts like oligomers or isomers .

- Purify via recrystallization (e.g., using methanol or ethanol) or column chromatography with silica gel .

- Validate purity using HPLC with UV detection (λ = 280 nm) or GC-MS, as recommended for analogous bisphenol compounds .

Q. How should researchers handle this compound to mitigate health risks during experiments?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319 for irritation) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological samples?

- Liquid Chromatography (HPLC/UHPLC): Pair with fluorescence or mass spectrometry (LC-MS/MS) for sensitivity, especially in trace-level detection (e.g., endocrine disruption studies) .

- Gas Chromatography (GC-MS): Derivatize with BSTFA or acetic anhydride to improve volatility .

- Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What are the known endocrine-disrupting effects of this compound, and how do they compare to BPA?

- Mechanism: Acts as an estrogen receptor (ER) agonist, though with lower binding affinity than BPA. In zebrafish embryos, BPF (CAS 620-92-8) induced 40–60% of the transcriptional disruption observed with BPA at equivalent concentrations .

- Experimental Design: Use in vivo models (e.g., zebrafish, rodents) with endpoints like vitellogenin induction or ER-responsive reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying environmental conditions?

- Degradation Studies: Conduct accelerated aging experiments (e.g., UV exposure, pH extremes) coupled with LC-MS to monitor breakdown products like quinones or phenolic derivatives .

- Data Interpretation: Note that discrepancies may arise from matrix effects (e.g., organic solvents vs. aqueous media) .

Q. What strategies improve the thermal stability of this compound-derived polymers?

- Copolymerization: Blend with bisphenol A (BPA) or bisphenol S (BPS) to enhance glass transition temperatures (Tg) .

- Additives: Incorporate phosphite stabilizers or hindered amine light stabilizers (HALS) to mitigate oxidative degradation .

- Characterization: Use TGA-DSC and FTIR to track thermal decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。